molecular formula C4H14Cl2N2 B3025326 N,N-Dimethylethylenediamine dihydrochloride CAS No. 3984-76-7

N,N-Dimethylethylenediamine dihydrochloride

Cat. No. B3025326
CAS RN: 3984-76-7
M. Wt: 161.07 g/mol
InChI Key: PRFNLTCRRYQZOE-UHFFFAOYSA-N
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Description

N,N-Dimethylethylenediamine dihydrochloride (DMEDHCl) is a compound of nitrogen, carbon, and hydrogen, with a molecular formula of C4H14N2•2HCl. It is a white powder that is used in a wide range of laboratory experiments, due to its ability to act as a catalyst and its low toxicity. It is also used in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Catalyst in Chemical Reactions

N,N-Dimethylethylenediamine dihydrochloride is used as an effective catalyst in various chemical reactions. For instance, it has been utilized in the CuI-catalyzed amination of arylhalides with guanidines or amidines, facilitating the synthesis of 1-H-2-substituted benzimidazoles (Deng, McAllister, & Mani, 2009). Additionally, it has been involved in the formation of complex reactions with various biologically relevant ligands, indicating its broad application in coordination chemistry (Mohamed & Shoukry, 2001).

Measurement of Plasma Oxidative Capacity

N,N-Dimethylethylenediamine dihydrochloride has been employed in assessing the oxidative capacity of plasma, especially in the context of human aging. This method leverages the compound's ability to produce a stable color change in response to oxidative reactions in plasma (Mehdi & Rizvi, 2013).

Chemosensor for Metal Ions

The compound is used in the synthesis of ligands that act as chemosensors for metal ions such as Zn(II) and Cd(II). It forms a part of a ligand structure that exhibits fluorescent properties, making it useful in detecting the presence of these ions in solutions (Ambrosi et al., 2016).

Synthesis of Complex Organic Molecules

N,N-Dimethylethylenediamine dihydrochloride plays a role in the synthesis of complex organic molecules, such as in the amidation of aryl halides. It has been shown to catalyze these reactions effectively, demonstrating its versatility and utility in organic synthesis (Yao & Wei, 2010).

In Spectrophotometric Methods

It is also used in spectrophotometric methods for the determination of various compounds in pharmaceutical preparations. For example, it has been applied in the determination of phenylephrine hydrochloride by forming a dye product in reaction with the compound (Hattab, Ahmed, & Anwar, 2020).

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich Product Page : NIST Chemistry WebBook : NIST Chemistry WebBook : NIST Chemistry WebBook

properties

IUPAC Name

N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNLTCRRYQZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192903
Record name N,N-Dimethylethylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylethylenediamine dihydrochloride

CAS RN

3984-76-7
Record name N,N-Dimethylethylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylethylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylethylenediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Mureinik, W Robb - Spectrochimica Acta Part A: Molecular Spectroscopy, 1968 - Elsevier
The infrared spectra of the dihydrochloride salts of ethylenediamine, N, N′-dimethylethylenediamine, N,N′-diethylethylenediamine and N,N,N′,N′-tetramethylethylenediamine …
Number of citations: 29 www.sciencedirect.com
GA Giffin, S Boesch, DN Bopege… - The Journal of …, 2009 - ACS Publications
The NH 2 + stretching modes of secondary amine salts have been previously studied, but the band assignments are inconsistent between the various studies. This paper assigns …
Number of citations: 23 pubs.acs.org
SP Roe, JO Hill, J Liesegang - Proceedings of the Indian Academy of …, 1985 - Springer
X-ray photoelectron spectroscopic (XPS) and differential thermal analysis (DTA) studies of a series of diamine dihydrochlorides have shown that a linear relationship exists between the …
Number of citations: 3 link.springer.com
SW Sopp - 1965 - search.proquest.com
The author is especially grateful to his wife, Nancy, for her understanding and encouragement during this stage of his education, and for invaluable aid in the preparation of this thesis. …
Number of citations: 0 search.proquest.com
CW Schimelpfenig Jr - 1957 - search.proquest.com
Method Cyclization of suberonitrile with alkali alkylaniline Ring enlargement of cyclohexanone with diazomethane Cyclization of azelanitrile with alkali alkylaniline Ring enlargement of …
Number of citations: 2 search.proquest.com
GA Giffin - 2009 - search.proquest.com
Fundamental research is a necessary foundation for advanced technological development and application. Progress in improving application-based systems largely depends on …
Number of citations: 2 search.proquest.com
SM Mercer - 2013 - search.proquest.com
The increasing environmental impact of society has created the need for the modification of current and the implementation of new industrial processes which are less environmentally …
Number of citations: 1 search.proquest.com

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